molecular formula C16H21N3O8S B12087076 (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6

Cat. No.: B12087076
M. Wt: 415.4 g/mol
InChI Key: DOPMBTATMGPZGH-UHFFFAOYSA-N
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Description

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring, a dimethylamino carbonyl group, and a nitrobenzyl ester moiety. The presence of deuterium atoms (d64 and d6) in its structure makes it particularly interesting for research involving isotopic labeling and tracing.

Preparation Methods

The synthesis of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylamino carbonyl group and the methylsulfonyl oxy group. The final step involves the esterification with nitrobenzyl alcohol, incorporating the deuterium atoms.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl oxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 has a wide range of applications in scientific research:

    Chemistry: The compound is used in studies involving isotopic labeling, which helps in tracing reaction pathways and understanding reaction mechanisms.

    Biology: It can be employed in biological assays to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of deuterium atoms can influence the compound’s metabolic stability and bioavailability, making it a valuable tool in pharmacokinetic studies.

Comparison with Similar Compounds

When compared to similar compounds, (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6 stands out due to its isotopic labeling and unique structural features. Similar compounds include:

    (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-NitrobenzylEster: Lacks deuterium atoms, making it less suitable for isotopic studies.

    (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-BenzylEster-d6: Similar structure but with a benzyl ester instead of a nitrobenzyl ester, affecting its reactivity and applications.

The unique combination of functional groups and isotopic labeling in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N3O8S

Molecular Weight

415.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O8S/c1-17(2)15(20)14-8-13(27-28(3,24)25)9-18(14)16(21)26-10-11-4-6-12(7-5-11)19(22)23/h4-7,13-14H,8-10H2,1-3H3

InChI Key

DOPMBTATMGPZGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C

Origin of Product

United States

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